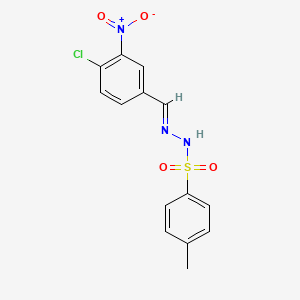![molecular formula C14H19N3O B5508420 2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide](/img/structure/B5508420.png)
2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide, such as various isonicotinamide complexes with different carboxylic acids, has been extensively studied. For instance, the synthesis of nicotinamide and isonicotinamide complexes with diverse dicarboxylic acids has been documented, highlighting methods that involve elemental analysis, IR spectroscopy, and single crystal X-ray diffraction to characterize the complexes formed (Arici, Yeşilel, Acar, & Dege, 2017).
Molecular Structure Analysis
The molecular structure of isonicotinamide and its complexes provides insights into their stability and reactivity. For example, studies have shown that isonicotinamide can form complexes with metals, exhibiting diverse geometries and bonding patterns that are crucial for understanding the molecular structure and its implications on reactivity and stability (Bhogala, Thallapally, & Nangia, 2004).
Chemical Reactions and Properties
Isonicotinamide derivatives participate in a variety of chemical reactions, leading to the formation of complexes that exhibit interesting properties. For example, the reaction of isonicotinamide with AgBF4 results in coordination compounds with distinctive Npyridyl−Ag−Npyridyl bonds, showcasing its reactivity and the ability to form stable complexes (Bhogala, Thallapally, & Nangia, 2004).
Physical Properties Analysis
The physical properties of isonicotinamide complexes, such as solubility, melting points, and crystalline forms, have been explored in various studies. These properties are essential for understanding the applications and handling of these compounds. For instance, the crystal structures of isonicotinamide and carboxylic acids complexes reveal details about their solubility and melting points, which are crucial for their practical applications (Seaton, Parkin, Wilson, & Blagden, 2009).
Chemical Properties Analysis
The chemical properties of isonicotinamide derivatives, including their reactivity, stability, and interaction with other molecules, have been the subject of significant research. Studies have highlighted how these compounds can form stable complexes with metals and participate in hydrogen bonding, indicating their potential in various chemical applications (Arici, Yeşilel, Acar, & Dege, 2017; Bhogala, Thallapally, & Nangia, 2004).
Aplicaciones Científicas De Investigación
Biochemical Mechanisms and Neurodevelopmental Effects
- Neurodevelopmental Impact : 6-Aminonicotinamide, a nicotinic acid antagonist, significantly influences brain development when administered to neonatal rats. It inhibits ornithine decarboxylase activity in the cerebellum, affecting cellular replication and differentiation, which may underlie its toxic effects on brain development (Morris et al., 1985).
Antimicrobial and Antiviral Applications
- Antimicrobial Activity : Novel triazole derivatives of isonicotinamide have shown significant activity against various microorganisms, including Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Candida albicans, highlighting the potential of isonicotinamide derivatives in antimicrobial research (Mishra et al., 2010).
Pharmaceutical Research and Drug Development
- Pharmaceutical Co-crystals : Research on the co-crystals of isonicotinamide with various pharmaceutical molecules (e.g., vitamin B3, clofibric acid, diclofenac) underscores the significance of isonicotinamide in the development of pharmaceutical co-crystals, enhancing drug properties such as solubility and stability (Báthori et al., 2011).
Metabolic Studies and Enzyme Activity
- Metabolic Interference : Isonicotinamide derivatives have been investigated for their ability to interfere with metabolic pathways, such as the pentose phosphate pathway, impacting energy metabolism and potentially offering insights into the development of treatments for metabolic disorders (Herken et al., 1974).
Direcciones Futuras
The future directions for research on “2-amino-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]isonicotinamide” could involve further exploration of its synthesis, properties, and potential biological activities. Given the structural similarities to other biologically active compounds, it may hold promise for applications in medicinal chemistry .
Propiedades
IUPAC Name |
N-[(1S,3aS,6aS)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-yl]-2-aminopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c15-13-8-10(6-7-16-13)14(18)17-12-5-4-9-2-1-3-11(9)12/h6-9,11-12H,1-5H2,(H2,15,16)(H,17,18)/t9-,11-,12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GODRUMKITNYWBU-DLOVCJGASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC(C2C1)NC(=O)C3=CC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC[C@@H]([C@H]2C1)NC(=O)C3=CC(=NC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5508339.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)
![(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5508356.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5508370.png)
![1-[2-(3-benzoyl-1-imidazolidinyl)-2-oxoethyl]piperidine](/img/structure/B5508376.png)

![7-bromopentacyclo[6.3.0.0~2,6~.0~3,10~.0~5,9~]undecan-4-one oxime](/img/structure/B5508412.png)
![N-[(1-{4-[(2-fluorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5508413.png)
![2,4-dichloro-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5508418.png)
![6-[({[5-(2-chlorophenyl)-2-furyl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5508427.png)

![3-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-methylimidazo[1,2-a]pyrimidine](/img/structure/B5508439.png)